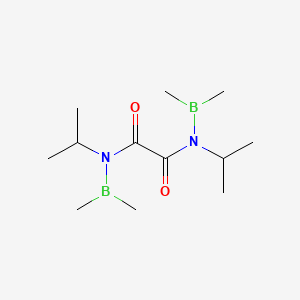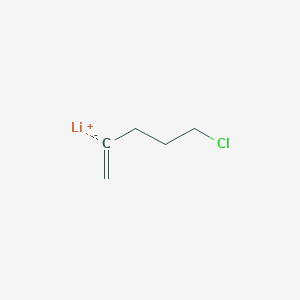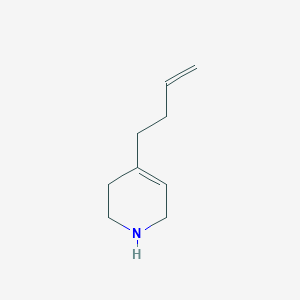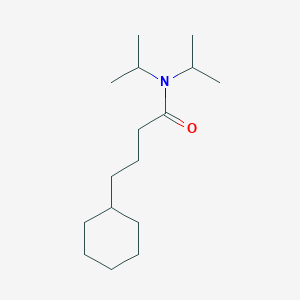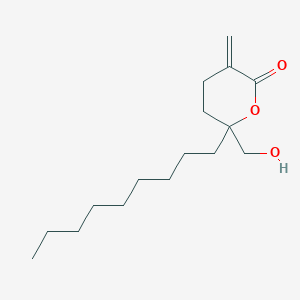
Copper--trimethylsilyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–trimethylsilyl (1/1) is a compound that combines copper and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper–trimethylsilyl (1/1) typically involves the reaction of copper salts with trimethylsilyl reagents. One common method is the reaction of copper(I) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of Copper–trimethylsilyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Copper–trimethylsilyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper–trimethylsilyl (1/1) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Copper–trimethylsilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
Chemistry
In chemistry, Copper–trimethylsilyl (1/1) is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation. Its unique properties make it an effective catalyst for promoting selective reactions.
Biology
In biological research, Copper–trimethylsilyl (1/1) is explored for its potential as an antimicrobial agent. Studies have shown that copper-based compounds can inhibit the growth of bacteria and fungi, making them useful in developing new antimicrobial treatments .
Medicine
In medicine, Copper–trimethylsilyl (1/1) is investigated for its potential therapeutic applications. Copper compounds have been studied for their role in treating diseases such as cancer and neurodegenerative disorders due to their ability to interact with biological molecules and modulate cellular processes .
Industry
In industry, Copper–trimethylsilyl (1/1) is used in the production of advanced materials, including polymers and composites. Its ability to act as a catalyst and its unique chemical properties make it valuable in manufacturing processes .
Mechanism of Action
The mechanism of action of Copper–trimethylsilyl (1/1) involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to interact with various substrates .
Comparison with Similar Compounds
Similar Compounds
Poly(1-trimethylsilyl-1-propyne): A polymer with similar trimethylsilyl groups, used in gas separation membranes.
Copper Nanoparticles: Copper-based materials with antimicrobial properties, used in various applications.
Uniqueness
Copper–trimethylsilyl (1/1) is unique due to its combination of copper and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
91899-54-6 |
|---|---|
Molecular Formula |
C3H9CuSi |
Molecular Weight |
136.73 g/mol |
InChI |
InChI=1S/C3H9Si.Cu/c1-4(2)3;/h1-3H3; |
InChI Key |
LEJJRFFBNLQENA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


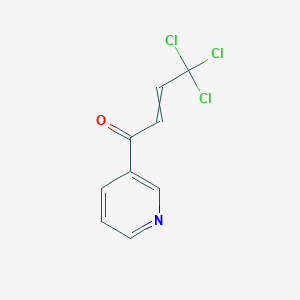
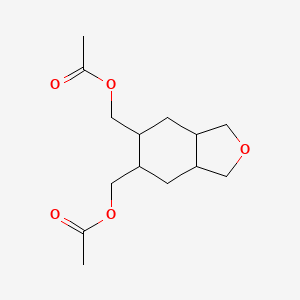
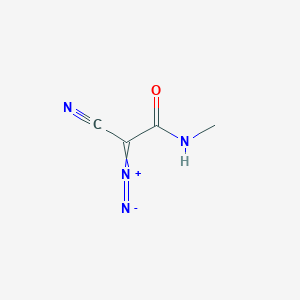
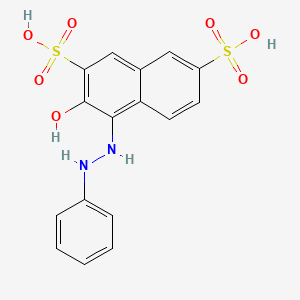
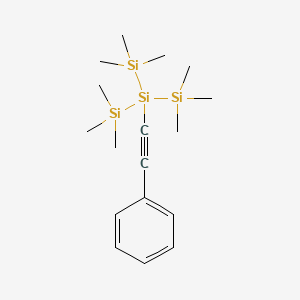
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
